molecular formula C11H8F3NO2 B3024360 2,2,2-trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 117391-20-5

2,2,2-trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B3024360
CAS No.: 117391-20-5
M. Wt: 243.18 g/mol
InChI Key: JKTZEXJQDLSNPN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide (CAS: 117391-20-5) is an organofluorine compound with the molecular formula C₁₁H₈F₃NO₂ and a molecular weight of 243.19 g/mol . Structurally, it features a 3-oxo-2,3-dihydro-1H-indene moiety linked via an acetamide group substituted with three electronegative fluorine atoms. The IUPAC name is 2,2,2-trifluoro-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antibacterial agents, due to its reactivity in Friedel-Crafts acylation and Horner-Wadsworth-Emmons reactions .

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-oxo-1,2-dihydroinden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)10(17)15-8-5-9(16)7-4-2-1-3-6(7)8/h1-4,8H,5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTZEXJQDLSNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553213
Record name 2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117391-20-5
Record name 2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the reaction of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P264-P270-P271

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets due to the presence of the indene ring and trifluoromethyl group, which can influence pharmacokinetic properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of indene compounds exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth in vitro and in vivo models. The trifluoromethyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate cell membranes and interact with cellular targets.

Materials Science

2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide has potential applications in the development of new materials, particularly polymers and coatings that require enhanced thermal stability and chemical resistance.

Example: Polymer Blends

In polymer science, incorporating this compound into polymer matrices could lead to materials with improved mechanical properties and resistance to solvents. The trifluoromethyl group is known to impart hydrophobic characteristics, which can be beneficial in various applications including protective coatings.

Analytical Chemistry

The compound's unique spectral properties make it suitable for use as a standard or reference material in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Application: Mass Spectrometry

The mass spectrum of this compound can be utilized for qualitative analysis in complex mixtures. Its distinctive fragmentation pattern aids in the identification of similar compounds in environmental samples or biological matrices.

Data Tables

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

  • Structure: Replaces the trifluoromethyl group with a cyclopentyl substituent (C₁₆H₁₉NO₂, MW: 257.32 g/mol) .
  • Properties :
    • Crystallizes in a triclinic system (space group P1) with planar geometry at the nitrogen atom .
    • Lacks significant intermolecular interactions (e.g., π-π stacking or hydrogen bonding), leading to lower solubility compared to the trifluoro derivative .
    • Synthesis : Prepared via N-acylation and intramolecular cyclization, similar to the target compound .
  • Applications : Primarily studied for crystallographic behavior rather than bioactivity .

2,2,2-Trifluoro-N-(7-fluoro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

  • Structure: Incorporates an additional fluorine atom at the 7-position of the indene ring (C₁₁H₇F₄NO₂, MW: 261.17 g/mol) .
  • Alters regioselectivity in cross-coupling reactions compared to the non-fluorinated parent compound .

Methoxy-Substituted Derivatives

  • Example : 2,2,2-Trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide .
  • Effects :
    • Methoxy groups increase solubility in polar solvents due to enhanced hydrogen-bonding capacity.
    • Electron-donating properties may reduce reactivity in electrophilic substitutions compared to the trifluoroacetamide group .

Boronated Derivatives

2,2,2-Trifluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)acetamide

  • Structure: Incorporates a boronate ester at the 4-position (C₁₈H₂₂BF₃NO₃, MW: 380.18 g/mol) .
  • Applications :
    • Enables meta-selective C-H borylation in catalytic reactions, leveraging the trifluoroacetamide group’s directing effects .
    • NMR data (¹H: δ 7.32–7.25 ppm; ¹³C: δ 157.1 ppm) confirm structural integrity .
  • Reactivity: Boronated derivatives exhibit higher reactivity in Suzuki-Miyaura cross-couplings compared to non-boronated analogs .

Heterocyclic and Bioactive Analogs

2-(4-Bromophenoxy)-N-(2,3-dihydro-1H-inden-1-yl)acetamide

  • Structure: Substitutes the 3-oxo group with a bromophenoxy moiety (C₁₇H₁₆BrNO₂, MW: 346.2 g/mol) .
  • Bioactivity : Screened for antibacterial properties, showing moderate activity against Gram-positive bacteria .

Thiophene-Containing Derivatives

  • Example : N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide .
  • Features :
    • Sulfone and trifluoroacetamide groups enhance electron-deficient character, useful in charge-transfer materials.
    • Thiophene rings improve metabolic stability in vivo .

Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference ID
2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide C₁₁H₈F₃NO₂ 243.19 Trifluoroacetamide Pharmaceutical intermediates
N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide C₁₆H₁₉NO₂ 257.32 Cyclopentyl Crystallography studies
7-Fluoro derivative C₁₁H₇F₄NO₂ 261.17 7-Fluoro substituent Enhanced metabolic stability
Boronated derivative C₁₈H₂₂BF₃NO₃ 380.18 Boronate ester Catalytic C-H borylation

Biological Activity

2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide is a halogenated organic compound with potential biological applications. Its structure features a trifluoromethyl group attached to an acetamide moiety, which is known to influence biological activity. This article reviews the biological activity of this compound, focusing on its anti-cancer properties and mechanisms of action.

The chemical formula for this compound is C11H8F3NO2C_{11}H_{8}F_{3}NO_{2} with a molecular weight of 243.19 g/mol. The compound has been characterized using various spectroscopic methods, including mass spectrometry and NMR.

PropertyValue
Molecular FormulaC₁₁H₈F₃NO₂
Molecular Weight243.19 g/mol
AppearancePowder
Storage Temperature4 °C

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds with structural similarities were found to inhibit cell growth in SK-BR-3 and MDA-MB-231 breast cancer cell lines with IC50 values in the low micromolar range .

Mechanism of Action
The proposed mechanism for the antitumor activity involves the induction of apoptosis through the generation of reactive oxygen species (ROS). For example, certain derivatives have been shown to enhance ROS levels by inhibiting thioredoxin reductase (TrxR), leading to apoptosis via activation of pro-apoptotic proteins such as Bax and cleaved-caspase 3 in HCT116 cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the molecular structure significantly affect biological potency. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to interact with biological targets .

Study 1: Anticancer Screening

A study conducted on a series of indole-based compounds demonstrated that modifications similar to those in this compound led to promising anticancer activities. The most potent compound exhibited an IC50 value of approximately 0.95 µM against HCT116 cell lines .

Study 2: Apoptosis Induction

Another investigation focused on the apoptosis-inducing capabilities of related compounds. The study revealed that these compounds could significantly increase apoptotic markers in cancer cells when treated with concentrations as low as 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide
Reactant of Route 2
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2,2,2-trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

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